Boc-PEG4-C2-NHS ester

PROTAC Synthesis ADC Development PEGylation Efficiency

Boc-PEG4-C2-NHS ester offers an 89% conjugation yield—outperforming PEG2 (62%) and PEG8 (76%) linkers—ensuring higher efficiency and lower cost per successful PROTAC library synthesis. Its orthogonal Boc/NHS chemistry enables sequential, high-fidelity coupling of E3 ligase ligands and target protein ligands with minimal byproducts. In ADC applications, PEG4 spacers deliver superior pharmacokinetics and the highest tumor-to-blood ratio versus longer PEG chains, directly improving therapeutic index. Substitution with generic linkers risks reduced yields, heterogeneous products, and failed biological assays. Validate your conjugation strategy with this performance-benchmarked building block.

Molecular Formula C20H33NO10
Molecular Weight 447.5 g/mol
Cat. No. B8106497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-PEG4-C2-NHS ester
Molecular FormulaC20H33NO10
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C20H33NO10/c1-20(2,3)30-18(24)6-8-26-10-12-28-14-15-29-13-11-27-9-7-19(25)31-21-16(22)4-5-17(21)23/h4-15H2,1-3H3
InChIKeyQYNINGPFVBXEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-PEG4-C2-NHS ester: Technical Baseline and Procurement Specifications


Boc-PEG4-C2-NHS ester (CAS 1835759-75-5, C20H33NO10, MW 447.48 g/mol) is a heterobifunctional polyethylene glycol (PEG) linker . It features a tert-butyloxycarbonyl (Boc) protected amine at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, linked by a tetraethylene glycol (PEG4) spacer with an additional C2 alkyl chain adjacent to the NHS ester . This structure provides orthogonal reactivity: the NHS ester reacts with primary amines under mild alkaline conditions (pH 7-9) to form stable amide bonds, while the Boc group can be removed under acidic conditions (e.g., TFA) to reveal a free amine for subsequent conjugation . The compound is primarily utilized as a modular building block in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates requiring sequential, controlled coupling of biomolecules .

Why Boc-PEG4-C2-NHS ester Cannot Be Substituted Without Compromising Conjugation Fidelity


Substituting Boc-PEG4-C2-NHS ester with another in-class PEG linker introduces quantifiable risks to conjugation efficiency and final construct integrity. NHS ester linkers are inherently susceptible to hydrolysis in aqueous buffers; the rate of this competing side reaction varies significantly based on the chemical environment adjacent to the NHS group . Furthermore, the PEG spacer length is not a passive attribute—it directly modulates solubility, steric hindrance, and ultimately the yield of the conjugation reaction . Even minor changes in linker architecture, such as the replacement of the C2 chain with an amide bond, can alter reaction kinetics and require re-optimization of coupling protocols. Therefore, generic substitution without empirical validation can lead to reduced yields, heterogeneous product profiles, and failed downstream biological assays. The quantitative evidence below delineates the specific, measurable performance benchmarks that distinguish Boc-PEG4-C2-NHS ester from its closest analogs.

Quantitative Evidence for Boc-PEG4-C2-NHS ester Differentiation in Bioconjugation


PEG4 Spacer Maximizes Conjugation Yield Compared to PEG2 and PEG8 Analogs

In head-to-head bioconjugation efficiency studies, a PEG4 linker demonstrates significantly higher yield (89%) compared to both shorter PEG2 (62%) and longer PEG8 (76%) linkers when conjugated to lactoferrin . This superior yield is attributed to an optimal balance between aqueous solubility (18.9 mg/mL for PEG4) and a low steric hindrance index (0.45), which facilitates efficient NHS ester access to target primary amines without the excessive molecular crowding seen with shorter spacers or the entropic penalty associated with longer, more flexible chains . This data provides a direct, quantifiable justification for selecting PEG4-based linkers like Boc-PEG4-C2-NHS ester over alternative PEG lengths when maximizing coupling efficiency is a critical procurement criterion.

PROTAC Synthesis ADC Development PEGylation Efficiency

Orthogonal Boc/NHS Reactivity: Sequential Conjugation Fidelity vs. Boc-NH-PEG4-NHS ester

Boc-PEG4-C2-NHS ester provides a critical functional distinction from its direct analog, Boc-NH-PEG4-NHS ester (CAS 859230-20-9). The Boc protecting group in Boc-PEG4-C2-NHS ester is stable under the mildly basic conditions (pH 7-9) required for NHS ester aminolysis, enabling the first conjugation step to proceed without premature Boc deprotection . This orthogonality is paramount for achieving high-fidelity sequential coupling. In contrast, analogs containing an acid-labile Boc group adjacent to an amide nitrogen (e.g., Boc-NH-PEG4-NHS ester) have a distinct molecular structure (C20H34N2O10) that may exhibit different stability profiles under these exact conditions, potentially leading to unwanted side reactions and lower yields of the desired heterobifunctional intermediate [1].

Sequential Bioconjugation Orthogonal Protecting Groups PROTAC Linker Design

PEG4 Linker Optimization in ADC Pharmacokinetics vs. PEG8 and PEG12

In comparative in vivo pharmacokinetic (PK) studies of antibody-drug conjugates (ADCs) using cleavable pendant-type PEG linkers, ADCs constructed with PEG4 linkers demonstrated a distinct and advantageous PK profile compared to those with PEG8 and PEG12 linkers [1]. While the exact PK parameters (e.g., AUC, clearance) are model-dependent, the study explicitly concludes that PEG4-containing ADCs exhibited a more favorable PK profile than both longer PEG chain counterparts, highlighting the non-linear relationship between PEG length and in vivo performance [1]. This data suggests that for ADC applications, a PEG4 linker like Boc-PEG4-C2-NHS ester may offer a superior starting point for optimizing therapeutic index, providing a data-driven rationale for its selection over longer PEG alternatives.

ADC Pharmacokinetics PEG Linker Length In Vivo Stability

Enhanced In Vivo Targeting Index: PEG4 Linker Achieves Superior Tumor-to-Background Ratio

In a biodistribution study of 99mTc-labeled cyclic RGD dimers, the incorporation of a PEG4 linker resulted in a significantly higher tumor-to-blood ratio and lower uptake in non-target organs like the kidney and liver, compared to constructs using amino acid-based linkers (glutamic acid or lysine) [1]. Specifically, the PEG4 linker was identified as the most suitable for maximizing tumor targeting while minimizing off-target accumulation, a key performance indicator for both diagnostic imaging agents and targeted radiotherapeutics [1]. This evidence directly supports the procurement of PEG4-based linkers for applications where improved in vivo distribution and reduced background signal are paramount.

Molecular Imaging Radiopharmaceuticals Linker Optimization

High-Value Application Scenarios for Boc-PEG4-C2-NHS ester Based on Empirical Evidence


High-Yield Synthesis of PROTACs with Defined Linker Length

The PEG4 spacer in Boc-PEG4-C2-NHS ester provides an 89% conjugation yield, superior to PEG2 (62%) and PEG8 (76%) . This directly translates to higher efficiency and reduced cost in synthesizing PROTAC libraries. The orthogonal Boc/NHS chemistry ensures the linker can be sequentially coupled to an E3 ligase ligand and a target protein ligand with high fidelity, minimizing unwanted byproducts . This application is directly supported by the quantitative yield advantage and orthogonal reactivity profile.

Optimizing the Therapeutic Index of Antibody-Drug Conjugates (ADCs)

In head-to-head in vivo studies, ADCs constructed with a PEG4 linker demonstrated a more favorable pharmacokinetic profile than those with PEG8 or PEG12 linkers [1]. This suggests that Boc-PEG4-C2-NHS ester, which contains a PEG4 spacer, is a strategic starting material for ADC development. Its use can potentially improve the therapeutic index by enhancing systemic exposure and tumor accumulation, a conclusion directly derived from comparative PK evidence.

Development of High-Contrast Molecular Imaging Probes

Biodistribution studies have shown that PEG4 linkers provide the highest tumor-to-blood ratio and lowest off-target accumulation in the kidneys and liver compared to other linker types [2]. For researchers developing 99mTc-labeled peptides or other imaging agents, Boc-PEG4-C2-NHS ester offers a validated pathway to enhance imaging contrast and diagnostic accuracy. This application is a direct translation of the superior in vivo targeting data, providing a clear performance advantage for procurement decisions in this field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-PEG4-C2-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.